![molecular formula C14H17N3S B2880846 2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034602-77-0](/img/structure/B2880846.png)

2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

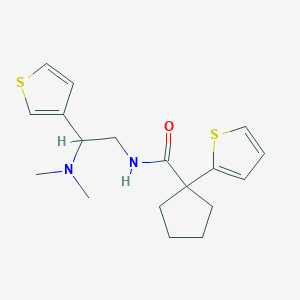

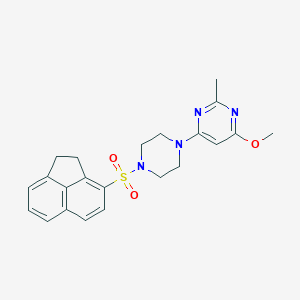

The compound “2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure composed of two nitrogen-containing rings. Attached to this core are a cyclopropyl group and a thiophen-3-ylmethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[1,5-a]pyrazine core, followed by the attachment of the cyclopropyl and thiophen-3-ylmethyl groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic pyrazolo[1,5-a]pyrazine core, with the cyclopropyl and thiophen-3-ylmethyl groups attached at the 2- and 5-positions, respectively .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “this compound” could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by factors such as the electron-donating or -withdrawing nature of the substituents, steric hindrance, and the stability of the resulting products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Synthesis and Antibacterial Activity : A study by Rani and Mohamad (2014) explored the synthesis of pyrazoline derivatives, closely related to the structure , demonstrating promising antibacterial activity against Gram-positive and Gram-negative bacteria. These findings highlight the potential of such compounds in addressing antibiotic resistance and developing new antibacterial agents (Rani & Mohamad, 2014).

Anticancer Applications

Tyrosine Kinase Inhibition and Anticancer Activity : Research conducted by Abdo et al. (2020) on cyclohexane-1,3-dione derivatives, which include structural motifs similar to the compound of interest, revealed their efficacy as anticancer drugs and tyrosine kinase inhibitors. These compounds showed significant cytotoxicity against various cancer cell lines, indicating their potential as leads in cancer therapy (Abdo, Mohareb, & Halim, 2020).

Heterocyclic Synthesis with Antitumor Activities : Another study focused on the synthesis of pyrazole derivatives using cyanoacetylhydrazine, leading to compounds with notable antitumor activities. This research underscores the importance of such heterocyclic compounds in developing new antitumor agents and exploring their mechanisms of action (Mohareb, El-Sayed, & Abdelaziz, 2012).

Synthesis of Biologically Active Compounds

New Pyrazolothiazole Derivatives : Turgut et al. (2007) reported on the synthesis of pyrazolothiazole derivatives, emphasizing their potential as biologically active compounds. Such research efforts are crucial for expanding the chemical space of compounds with potential therapeutic applications (Turgut et al., 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression and the induction of apoptosis within cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway via CDK2 inhibition . This can lead to a halt in cell cycle progression and induce apoptosis, thereby inhibiting the growth of tumor cells .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

Eigenschaften

IUPAC Name |

2-cyclopropyl-5-(thiophen-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S/c1-2-12(1)14-7-13-9-16(4-5-17(13)15-14)8-11-3-6-18-10-11/h3,6-7,10,12H,1-2,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQBSJXZVGOVBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)CC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2880764.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2880766.png)

![4-(methylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2880772.png)

![5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2880779.png)

![6-(4-Ethylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2880786.png)